

Pioneering Synthesis of Oxalyldihydrazide: A Technical Retrospective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxalyldihydrazide

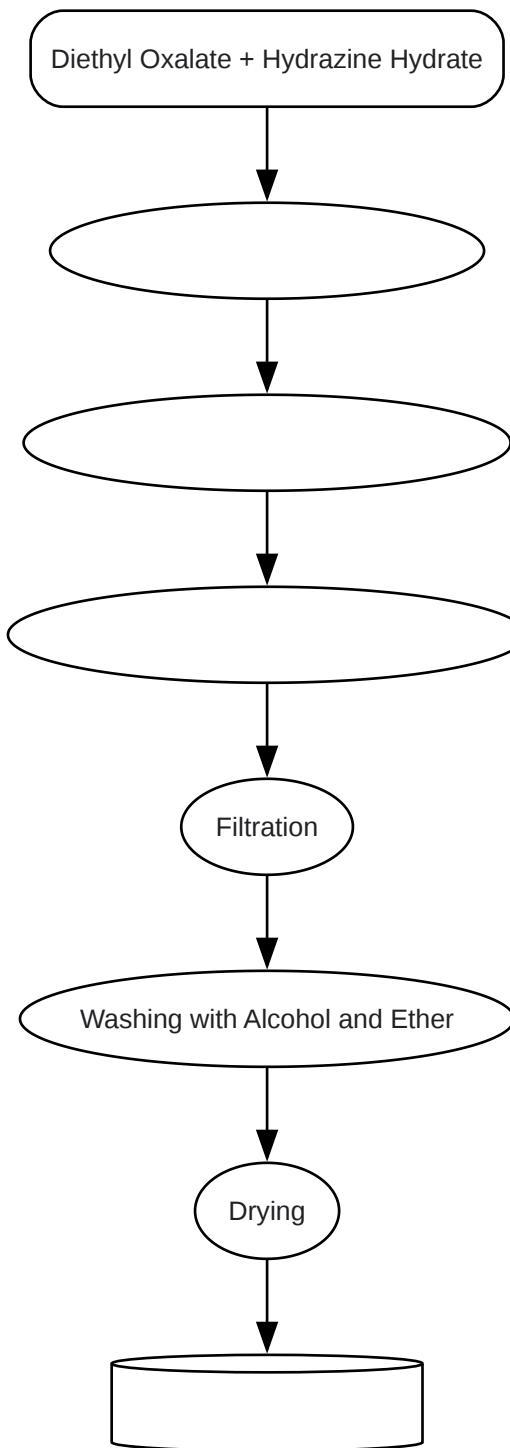
Cat. No.: B021567

[Get Quote](#)

A foundational moment in organic chemistry, the first synthesis of **oxalyldihydrazide** was achieved in 1895 by the eminent German chemist Theodor Curtius and his collaborator K. Heidenreich. This seminal work, part of Curtius's broader investigation into hydrazides and azides of organic acids, laid the groundwork for the study of this important class of compounds. The synthesis was first reported in the *Journal für praktische Chemie* in their paper titled "Hydrazide und Azide organischer Säuren. XI Abhandlung. Die Hydrazide und Azide der Kohlensäure" (Hydrazides and Azides of Organic Acids. XI Communication. The Hydrazides and Azides of Carbonic Acid).

This technical guide delves into the historical discovery and the first documented synthesis of **oxalyldihydrazide**, presenting the experimental protocol as detailed in the original publication. For contemporary researchers, this document provides a historical context and a detailed look at the foundational techniques in organic synthesis.

Physical and Chemical Properties


Oxalyldihydrazide is a white, crystalline solid that is sparingly soluble in cold water and most organic solvents.^[1] Its key properties as understood from early and modern studies are summarized below.

Property	Value
Molecular Formula	<chem>C2H6N4O2</chem>
Molar Mass	118.09 g/mol
Melting Point	242–244 °C [1]
Appearance	White crystalline solid
Solubility	Poorly soluble in cold water, insoluble in most organic solvents [1]

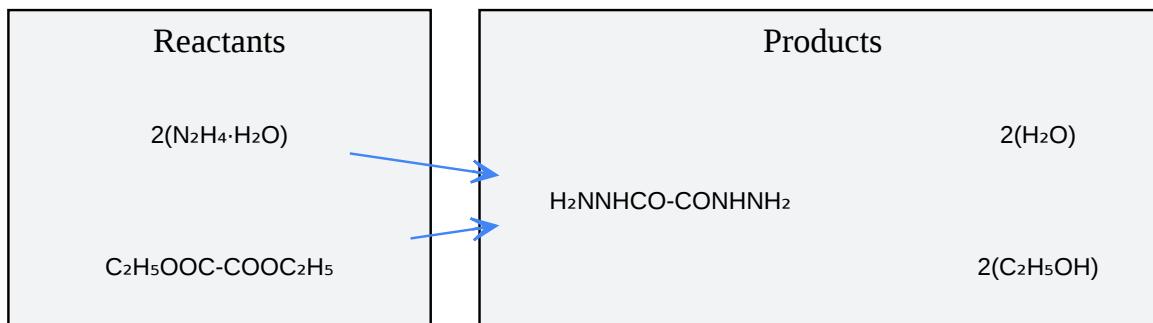
The First Synthesis: An Experimental Protocol

The inaugural synthesis of **oxalyldihydrazide** was achieved through the reaction of diethyl oxalate with hydrazine hydrate. The experimental procedure, as described by Curtius and Heidenreich, is a classic example of a condensation reaction.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow of the first synthesis of **oxalyldihydrazide**.


Detailed Methodology

The following protocol is an interpretation of the method described in the 1895 publication:

- Preparation of Hydrazine Hydrate Solution: A solution of hydrazine hydrate is prepared in absolute alcohol.
- Reaction Mixture: To a cooled alcoholic solution of freshly distilled diethyl oxalate, the alcoholic solution of hydrazine hydrate is added dropwise with constant stirring. The molar ratio of diethyl oxalate to hydrazine hydrate used is 1:2.
- Precipitation: Upon addition of the hydrazine hydrate solution, a voluminous white precipitate of **oxalyldihydrazide** immediately forms. The reaction is exothermic and cooling is necessary to control the reaction rate and prevent side reactions.
- Reaction Completion and Isolation: The reaction mixture is stirred for a period to ensure complete reaction. The precipitated **oxalyldihydrazide** is then collected by filtration.
- Purification: The collected solid is washed sequentially with absolute alcohol and diethyl ether to remove any unreacted starting materials and byproducts.
- Drying: The purified **oxalyldihydrazide** is then dried, yielding a white, crystalline powder.

Reaction Scheme

The chemical transformation underlying the synthesis is a nucleophilic acyl substitution reaction. The nitrogen atoms of the hydrazine molecules act as nucleophiles, attacking the electrophilic carbonyl carbons of the diethyl oxalate. This results in the displacement of the ethoxide leaving groups and the formation of the dihydrazide.

[Click to download full resolution via product page](#)

Caption: Overall reaction for the synthesis of **oxalyldihydrazide**.

Significance and Further Developments

The discovery and synthesis of **oxalyldihydrazide** by Curtius and Heidenreich was a significant contribution to the field of organic chemistry. It opened up avenues for the synthesis of a variety of heterocyclic compounds and the study of coordination chemistry, as **oxalyldihydrazide** and its derivatives can act as ligands for metal ions.^[1] Over the years, the fundamental synthesis has been refined, with variations in solvents and reaction conditions to improve yield and purity. However, the core principle of reacting an oxalate ester with hydrazine remains the primary route for its preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalog.hathitrust.org [catalog.hathitrust.org]
- To cite this document: BenchChem. [Pioneering Synthesis of Oxalyldihydrazide: A Technical Retrospective]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021567#discovery-and-first-synthesis-of-oxalyldihydrazide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com